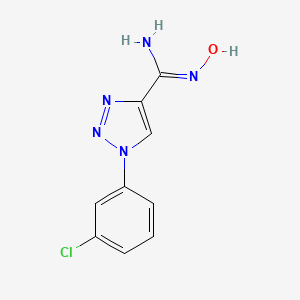

1-(3-chlorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Beschreibung

Classification and Nomenclature

This compound belongs to the class of heterocyclic organic compounds known as triazoles, specifically categorized within the 1,2,3-triazole subfamily. The compound bears the Chemical Abstracts Service registry number 1255791-16-2 and maintains the molecular formula C₉H₈ClN₅O with a molecular weight of 237.64 grams per mole. The International Union of Pure and Applied Chemistry systematic name designates this molecule as 1-(3-chlorophenyl)-N'-hydroxytriazole-4-carboximidamide, reflecting its structural components and substitution pattern. Alternative nomenclature includes the stereochemical designation (Z)-1-(3-chlorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide, indicating the geometric configuration of the carboximidamide functional group.

The compound's classification within the broader category of nitrogen-containing heterocycles positions it among pharmaceutically significant molecular frameworks. Triazoles represent five-membered aromatic rings containing three nitrogen atoms and two carbon atoms, with the 1,2,3-triazole isomer specifically featuring nitrogen atoms at consecutive positions within the ring structure. The presence of the 3-chlorophenyl substituent at the N-1 position and the N'-hydroxy-carboximidamide group at the C-4 position creates a unique substitution pattern that distinguishes this compound from other triazole derivatives. The hydroxylamine functionality within the carboximidamide moiety contributes to the compound's potential for hydrogen bonding interactions and metal coordination, characteristics that are crucial for biological activity and molecular recognition processes.

Historical Development of Triazole Chemistry

The historical foundations of triazole chemistry trace back to the late nineteenth century when Friedrich Bladin first coined the term "triazole" in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This pioneering work established the fundamental understanding of triazole structures and initiated decades of systematic investigation into their chemical properties and synthetic methodologies. The early twentieth century witnessed gradual development of triazole chemistry, but significant acceleration occurred following the establishment of facile synthetic techniques and the recognition of triazoles' versatile interactions with biological systems.

The period from 1957 to 1959 marked a revolutionary phase in triazole chemistry through the groundbreaking work of Rolf Huisgen at Munich laboratories, who systematically expanded the understanding of 1,3-dipolar cycloadditions. Huisgen's research identified that only nine of eighteen possible 1,3-dipoles were known as compound classes at the study's inception, with cycloadditions reported for merely five of these. The recognition of common reaction features and systematic expansion of these principles transformed the Huisgen reaction into one of the most important methods for synthesizing heterocyclic compounds. This development proved particularly significant for 1,2,3-triazole synthesis, as the azide-alkyne Huisgen cycloaddition became the premier method for constructing these ring systems.

The 1960s brought mechanistic investigations and synthetic applications that firmly established triazole chemistry's practical importance, primarily through Huisgen's continued contributions. The discovery of antifungal activities of azole derivatives in 1944 by Woolley led to subsequent development of numerous triazole-based pharmaceuticals, including fluconazole, itraconazole, voriconazole, and posaconazole. These developments demonstrated triazoles' ability to coordinate with heme iron of cytochrome P450 enzymes, establishing their mechanism of antifungal action through ergosterol synthesis inhibition. The evolution continued into the twenty-first century with Karl Barry Sharpless's development of click chemistry, which elevated the copper-catalyzed azide-alkyne cycloaddition to "the cream of the crop" of click reactions.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its embodiment of multiple important structural features that have proven essential in modern pharmaceutical development. The compound represents a sophisticated example of molecular design that incorporates the bioisosteric properties of triazoles, which serve as effective replacements for imidazoles and various carboxylic acid derivatives in medicinal chemistry applications. This bioisosteric relationship has made triazoles valuable building blocks for developing pharmaceuticals such as mubritinib and tazobactam, demonstrating their practical importance in drug discovery programs.

Recent investigations into triazole-carboximidamide derivatives have revealed their potential as dual epidermal growth factor receptor and vascular endothelial growth factor receptor-2 inhibitors, positioning these compounds at the forefront of cancer research. The structural combination of the triazole ring with carboximidamide functionality creates molecules capable of forming multiple hydrogen bonds and coordination interactions with biological targets. The presence of the N'-hydroxy group in this compound adds an additional dimension of chemical reactivity, potentially enabling metal chelation and enhanced binding affinity to enzyme active sites.

The 1,3-dipolar cycloaddition methodology used to synthesize 1,2,3-triazoles has developed into one of the most versatile synthetic methods in heterocyclic chemistry, enabling regio- and stereoselective synthesis of five-membered heterocycles. This synthetic accessibility, combined with the stability and biological activity of the resulting triazole products, has made these compounds valuable research targets. The aromatic nature of the triazole ring system provides stability comparable to benzene while offering additional nitrogen atoms for hydrogen bonding and coordination interactions. The flash vacuum pyrolysis behavior of triazoles, which leads to nitrogen loss and aziridine ring formation at 500°C, demonstrates the unique reactivity patterns that make these compounds interesting from both synthetic and mechanistic perspectives.

Position in the 1,2,3-Triazole Family of Compounds

This compound occupies a distinctive position within the 1,2,3-triazole family due to its unique substitution pattern and functional group arrangement. The 1,2,3-triazole ring system represents one of two possible triazole isomers, distinguished from 1,2,4-triazoles by the consecutive arrangement of nitrogen atoms at positions 1, 2, and 3. This isomeric difference significantly impacts both chemical reactivity and biological activity patterns, with 1,2,3-triazoles generally exhibiting greater stability and different hydrogen bonding capabilities compared to their 1,2,4-isomers.

The tautomeric behavior of 1,2,3-triazoles adds complexity to their chemical characterization, with the 2H-1,2,3-triazole tautomer representing the major form in aqueous solution. This tautomerism influences the compound's physicochemical properties and potential biological interactions. Within the family of 1,2,3-triazole carboxamides and carboximidamides, the specific compound under investigation distinguishes itself through the presence of both the 3-chlorophenyl substituent and the N'-hydroxy modification of the carboximidamide group. These structural features position the compound among specialized triazole derivatives designed for specific biological targets.

Comparative analysis with related family members reveals the strategic importance of each structural element. Simple 1H-1,2,3-triazole-4-carboxamide serves as the basic framework, with molecular formula C₃H₄N₄O and significantly lower molecular weight. The progression from this basic structure to the chlorophenyl-substituted and N'-hydroxylated derivative demonstrates systematic structural elaboration aimed at enhancing biological activity and selectivity. The following table illustrates the structural relationships within this family:

The synthetic accessibility of 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition has enabled the preparation of diverse family members with varying substitution patterns. This methodology typically favors 1,4-disubstituted triazoles when using copper catalysis, while ruthenium catalysis produces 1,5-disubstituted products. The specific substitution pattern in this compound suggests synthetic routes involving azide-alkyne cycloaddition followed by carboximidamide formation and subsequent N'-hydroxylation. The compound's position within this family reflects the ongoing evolution of triazole chemistry toward increasingly sophisticated structures designed for specific biological applications.

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-N'-hydroxytriazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O/c10-6-2-1-3-7(4-6)15-5-8(12-14-15)9(11)13-16/h1-5,16H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIISGKQMSFVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3-chlorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a novel compound belonging to the class of 1,2,3-triazoles. This compound is characterized by a hydroxylamine group and a carboximidamide functional group, which contribute significantly to its chemical reactivity and biological activity. The presence of the 3-chlorophenyl moiety enhances its potential applications in medicinal chemistry due to the electronic effects imparted by the chlorine atom.

- Molecular Formula : C9H8ClN5O

- Molecular Weight : 237.64 g/mol

The compound's structure allows it to participate in various chemical reactions, including oxidation and nucleophilic addition due to its functional groups. The triazole ring is particularly valuable in click chemistry, facilitating the formation of stable compounds through Huisgen cycloaddition.

Biological Activity

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit a wide range of pharmacological effects:

- Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial properties, disrupting bacterial cell wall synthesis and inhibiting crucial enzymes in pathogens. For example, studies have revealed that derivatives of triazole can effectively combat various bacterial strains and fungi .

- Anticancer Properties : The cytotoxicity of triazole derivatives against cancer cell lines has been extensively documented. Notably, this compound has demonstrated promising activity against several cancer types, with studies indicating potential mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Some triazole compounds exhibit anti-inflammatory properties by modulating inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

Several studies have focused on the biological activity of triazole derivatives similar to this compound:

- Antifungal Activity : A study evaluated various triazole derivatives for their antifungal properties against Trichoderma viride and Aspergillus fumigatus. Compounds showed minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that certain triazole compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). For instance, one derivative showed an IC50 value of 6.2 μM against HCT116 cells .

Comparative Analysis

The uniqueness of this compound lies in its combination of hydroxylamine and carboximidamide functionalities along with the chlorophenyl group. This combination may enhance its interaction with biological targets compared to other similar compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-amino-5-(3-chlorophenyl)-4H-1,2,3-triazole | Structure | Lacks hydroxylamine but retains anticancer activity |

| N-hydroxy-N'-(phenyl)triazole-4-carboximidamide | Structure | Similar core structure but different substituents affecting activity |

| 5-(4-chlorophenyl)-1H-1,2,3-triazole | Structure | Different phenyl group; studied for antibacterial properties |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth. The presence of the chlorophenyl group enhances the biological activity of these compounds.

Anticancer Properties

Triazole derivatives have also been explored for their anticancer effects. Studies have demonstrated that certain triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. The compound's structure allows for interaction with biological targets, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of triazole derivatives. Research has shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agrochemical Applications

Pesticide Development

The unique structure of 1-(3-chlorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide makes it a candidate for developing new agrochemicals. Triazole-based pesticides are known for their ability to inhibit fungal growth and are used extensively in agriculture to protect crops from fungal diseases. Case studies have shown enhanced efficacy against resistant fungal strains when using triazole derivatives.

Material Science Applications

Polymer Chemistry

Triazoles are increasingly being incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of this compound into polymers has been studied for applications in coatings and adhesives, where improved performance characteristics are desired.

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 10 | |

| Compound B | Anticancer | 5 | |

| Compound C | Neuroprotective | 15 |

Table 2: Agrochemical Efficacy

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Triazole-Based Pesticide | Fusarium spp. | 85 | |

| Triazole Derivative | Botrytis cinerea | 90 |

Case Studies

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with substituted chlorophenyl groups exhibited significantly lower minimum inhibitory concentrations (MICs), highlighting their potential as effective antimicrobial agents.

Case Study 2: Neuroprotective Effects in Animal Models

In a preclinical study using animal models of neurodegeneration, treatment with a triazole derivative showed a marked reduction in neuronal cell death compared to controls. Behavioral assessments indicated improved cognitive function, suggesting therapeutic potential for neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular formulas, and properties of 1-(3-chlorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide and its analogs:

*Estimated based on analogous compounds.

Key Differences and Implications

Hydroxyimino vs. Carboxamide Groups: The target compound’s N'-hydroxycarboximidamide group differs from the carboxamide moieties in .

Substituent Effects: Halogen Variations: Replacing the 3-chlorophenyl group with 3-fluorobenzyl (as in ) reduces molecular weight and alters electronic properties (F vs. Cl electronegativity). Fluorine’s smaller size may improve bioavailability but reduce lipophilicity.

Salt Forms and Solubility :

- The hydrochloride salt in increases aqueous solubility compared to the free base form of the target compound. This is critical for pharmacokinetics in drug development.

Biological Activity: Carboxamide derivatives (e.g., ) are often explored for antimicrobial or anticancer activities. The hydroxyimino group in the target compound could confer unique chelation properties, making it suitable for metal-binding therapies or enzyme inhibition .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(3-chlorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide?

Answer:

The synthesis of triazole-carboximidamide derivatives typically involves multi-step reactions. A common approach includes:

- Condensation : Reacting 3-chloroaniline with an isocyanide or carbonyl derivative to form an intermediate carboximidoyl chloride .

- Cycloaddition : Introducing a triazole ring via Huisgen 1,3-dipolar cycloaddition using sodium azide (NaN₃) and a nitrile precursor under controlled conditions .

- Functionalization : Hydroxylamine or hydroxylamine derivatives are used to introduce the N'-hydroxy group, ensuring regioselectivity via pH and temperature optimization .

Key Considerations : Solvent choice (e.g., DMF or THF) and reaction time significantly impact yield due to the compound’s low solubility in aqueous media .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodology includes:

- Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo/Kα radiation.

- Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination .

- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .

- Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots and packing diagrams .

Note : Bond lengths and angles should align with published values for similar triazole-carboximidamides (e.g., C–N ≈ 1.34 Å, N–N ≈ 1.32 Å) .

Advanced: How can researchers resolve contradictions between computational and experimental data on molecular geometry?

Answer:

Discrepancies often arise from:

- Crystal Packing Effects : Experimental SCXRD data may show deviations due to intermolecular interactions (e.g., hydrogen bonds), whereas gas-phase DFT calculations neglect these .

- Tautomerism : The N'-hydroxy group may exhibit keto-enol tautomerism, altering bond lengths. Use SHELXL constraints to model disorder .

- Validation Tools : Cross-check with Mercury CSD or Platon to validate hydrogen-bonding networks against the Cambridge Structural Database (CSD) .

Advanced: What strategies mitigate solubility challenges during biological assays?

Answer:

Low aqueous solubility (common in triazole derivatives ) can be addressed via:

- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO to minimize cytotoxicity) .

- Prodrug Design : Introduce phosphate or acetate groups at the N'-hydroxy position to enhance hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using HPLC .

Basic: What analytical techniques are used to confirm purity and identity?

Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: triazole protons (δ 8.1–8.3 ppm), aromatic C–H (δ 7.2–7.5 ppm), and N'-hydroxy (δ 9.8 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to detect impurities (e.g., chlorophenyl byproducts) .

Advanced: How can impurity profiling be optimized during synthesis?

Answer:

Common impurities include:

- 3-Chlorophenylpiperazine derivatives : Formed via unintended cyclization; monitor via LC-MS .

- Des-hydroxy analogs : Result from incomplete hydroxylamine reaction; quantify using HILIC chromatography .

Mitigation : - Process Controls : Reduce reaction temperature (<60°C) and use excess hydroxylamine hydrochloride .

- SPE Purification : Solid-phase extraction with C18 cartridges removes hydrophobic byproducts .

Advanced: What mechanistic insights exist for its enzyme inhibition activity?

Answer:

Triazole-carboximidamides often act as competitive inhibitors. For example:

- Carbonic Anhydrase : The N'-hydroxy group chelates Zn²⁺ in the active site, while the triazole ring forms π-π stacking with hydrophobic residues .

- Kinase Targets : Molecular docking (e.g., AutoDock Vina ) suggests hydrogen bonding between the carboximidamide and ATP-binding pockets .

Validation : Perform enzyme kinetics (Km/Vmax shifts) and confirm binding via ITC or SPR .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coat, and goggles due to potential skin/eye irritation.

- Ventilation : Conduct reactions in a fume hood; the compound may release HCl fumes under heating .

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced: How does the chlorophenyl substituent influence electronic properties?

Answer:

- Electron-Withdrawing Effect : The 3-Cl group reduces electron density on the triazole ring (Hammett σₚ ≈ 0.37), enhancing electrophilicity at C4 .

- Impact on Reactivity : Stabilizes intermediates during nucleophilic substitution (e.g., SNAr reactions) .

- Spectroscopic Signature : IR shows C–Cl stretch at 740–760 cm⁻¹ .

Advanced: What computational methods predict its pharmacokinetic properties?

Answer:

- ADME Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (≈2.1), BBB permeability (low), and CYP450 interactions .

- MD Simulations : GROMACS simulations (AMBER force field) model membrane permeation and protein binding over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.